molecular formula C12H13NO2 B1589086 Ethyl 2-(1H-indol-2-yl)acetate CAS No. 33588-64-6

Ethyl 2-(1H-indol-2-yl)acetate

Cat. No. B1589086
CAS RN: 33588-64-6
M. Wt: 203.24 g/mol
InChI Key: FODUBFGFNKKYPU-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-2-yl)acetate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 2-(1H-indol-2-yl)acetate can be achieved through palladium-catalyzed reactions . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-indol-2-yl)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-indol-2-yl)acetate is a solid or semi-solid or lump or liquid substance. It has a density of 1.2±0.1 g/cm3, a boiling point of 353.4±17.0 °C at 760 mmHg, and a flash point of 167.5±20.9 °C .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-indol-2-yl)acetate and its derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit notable antimicrobial activity, making them potentially useful in the development of new antimicrobial agents. Studies have synthesized various derivatives and tested them against different microbial strains, showing promising results in inhibiting microbial growth (Prasad, 2017).

Synthesis Methods

Various methods have been developed for the efficient synthesis of ethyl 2-(1H-indol-2-yl)acetate derivatives. One approach involves palladium-catalyzed regioselective cascade C-H activation reactions, which offer a practical method using readily accessible starting materials (Yi Zhang et al., 2013). Another study focuses on the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds (M. Nassiri & Forough Jalili Milani, 2020).

Enzymatic and Anti-Inflammatory Potential

Research has also explored the enzymatic and anti-inflammatory potentials of ethyl 2-(1H-indol-2-yl)acetate derivatives. Some studies have demonstrated that these compounds exhibit moderate to strong anti-enzymatic activity against various enzymes, making them potential candidates for therapeutic agents in treating inflammatory ailments (K. Rubab et al., 2017).

Chemical Characterization and Analysis

The chemical characterization and analysis of ethyl 2-(1H-indol-2-yl)acetate derivatives have been a focus of several studies. These include investigations into the structure, synthesis mechanisms, and reaction pathways of these compounds, providing valuable insights into their chemical properties and potential applications (Sunyoung Choi & Sung‐Gon Kim, 2017).

Safety And Hazards

Ethyl 2-(1H-indol-2-yl)acetate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

ethyl 2-(1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODUBFGFNKKYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455404
Record name Ethyl 2-(1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-indol-2-yl)acetate

CAS RN

33588-64-6
Record name Ethyl 2-(1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sample of 12.0 gm (0.048M) of ethyl-γ-2-nitrophenylacetoacetate was dissolved in 200 cc. glacial acetic acid. Approximately 21/2 spatulas of 5% Pd/C was added to the solution and the compound was reduced on the Parr hydrogenator. Ethyl-2-indolylacetate was obtained as a dark orangy oily liquid after removal of catalyst and solvent.
Quantity
12 g
Type
reactant
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

2-Methylindole (1.7 g, 13 mmol) in 130 mL Et2O was treated with nBuLi (1.6M in hexane, 24.4 mL, 39 mmol) and KOtBu (1.0M in THF, 26 mL, 26 mmol) at RT for 40 min, then diethylcarbonate (3.15 mL, 26 mmol) was added. After 1 h the reaction was quenched with water, adjusted to pH 7 with 6N HCl, extracted with EtOAc, then the organic layer was washed with water and brine, dried (MgSO4), and concentrated. Flash chromatography (silica 10% then 20% EtOAc/hexane) provided 4-1 as a brown oil. Rf 0.33 (silica, 20% EtOAc/hexane).
Quantity
1.7 g
Type
reactant
Reaction Step One
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Quantity
24.4 mL
Type
reactant
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Quantity
26 mL
Type
reactant
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130 mL
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solvent
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3.15 mL
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reactant
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Name

Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-(2-nitrophenyl)-3-oxobutanoate (17.04 g, 67.8 mmol), 10% palladium on carbon (3.6 g), and ethanol (280 mL) was placed under hydrogen pressure (50 psi, 3.4×105 Pa) on a Parr apparatus for 96 hours. The reaction mixture was filtered through a layer of CELITE filter aid. The filtrate was concentrated under reduced pressure to provide crude ethyl 1H-indol-2-ylacetate.
Quantity
17.04 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Örkényi, G Beke, E Riethmüller… - European Journal of …, 2017 - Wiley Online Library
Flow chemistry proved to be a valuable technique to improve the synthesis route to melanin‐concentrating hormone receptor 1 (MCHr1) antagonists with the 1H,2H,3H,4H,5H‐[1,4]…
S Kaya, HG Aydın, S Keskin, Z Ekmekci… - Journal of Photochemistry …, 2021 - Elsevier
Appropriate synthesis methods gave six different indole derivatives substituted at the C-2 or C-3 position. ESIPT emission capacities of these derivatives were investigated. It was …
Number of citations: 12 www.sciencedirect.com
R Örkényi - 2019 - repozitorium.omikk.bme.hu
Over the last few decades, the field of continuous-flow processing has received extraordinary amount of attention, especially in the pharmaceutical industry. Flow chemistry has been …
Number of citations: 1 repozitorium.omikk.bme.hu
C Empel, S Jana, Ł Ciszewski, K Zawada, C Pei… - chemrxiv.org
Unless otherwise noted, all commercially available compounds were used as provided without further purification. Chemicals used in this manuscript were purchased from Sigma …
Number of citations: 0 chemrxiv.org
P Lopez-Mendoza, JE Diaz, AE Loaiza, LD Miranda - Tetrahedron, 2018 - Elsevier
A photocatalyzed redox generation of radicals from O-ethyl xanthates to generate electrophilic radicals under photoredox catalysis, using Ir(ppy) 3 and blue LEDs irradiation is described…
Number of citations: 17 www.sciencedirect.com
Z Huang - 2017 - search.proquest.com
Selective disruption of protein-protein interactions by small molecules is important for probing the structure and dynamic aspects of the cellular network. It can also provide new …
Number of citations: 3 search.proquest.com

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